molecular formula C16H14F3N3OS B562738 Lansoprazole Sulfide-d4 CAS No. 1216682-38-0

Lansoprazole Sulfide-d4

Cat. No. B562738
Key on ui cas rn: 1216682-38-0
M. Wt: 357.388
InChI Key: CCHLMSUZHFPSFC-QFFDRWTDSA-N
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Patent
US06423846B1

Procedure details

A mixture of 6.63 g of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine(30 mmol), 4.5 g of 2-mercaptobenzimidazol(30 mmol) and 8.67 g of triphenyl phosphine(33 mmol) was dissolved in 100 ml of tetrahydrofuran, 5.75 g of diethyl azodicarboxylate(DEAD)(33 mmol) dissolved in 30 ml of tetrahydrofuran was added dropwise thereto at room temperature, and stirred for 1 hour. The reaction mixture was concentrated under a reduced pressure, the resulting residue was combined with looml of ethylacetate, and extracted twice with 50 ml portions of 1N—HCl. The aqueous layer was then washed with 50 ml of diethylether; neutralized with 1N—NaOH to adjust the pH to 7. The resulting precipitates were filtrated, washed with water, and dried, to obtain 10.06 g of the title compound as a white solid(yield: 95%).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl azodicarboxylate(DEAD)
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])[CH:6]=[CH:5][N:4]=1.[SH:16][C:17]1[NH:18][C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH3:9][C:8]1[C:3]([CH2:2][S:16][C:17]2[NH:21][C:20]3[CH:22]=[CH:23][CH:24]=[CH:25][C:19]=3[N:18]=2)=[N:4][CH:5]=[CH:6][C:7]=1[O:10][CH2:11][C:12]([F:15])([F:14])[F:13]

Inputs

Step One
Name
Quantity
6.63 g
Type
reactant
Smiles
OCC1=NC=CC(=C1C)OCC(F)(F)F
Name
Quantity
4.5 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
8.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
diethyl azodicarboxylate(DEAD)
Quantity
5.75 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature, and stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml portions of 1N—HCl
WASH
Type
WASH
Details
The aqueous layer was then washed with 50 ml of diethylether
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(=NC=CC1OCC(F)(F)F)CSC1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.06 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06423846B1

Procedure details

A mixture of 6.63 g of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine(30 mmol), 4.5 g of 2-mercaptobenzimidazol(30 mmol) and 8.67 g of triphenyl phosphine(33 mmol) was dissolved in 100 ml of tetrahydrofuran, 5.75 g of diethyl azodicarboxylate(DEAD)(33 mmol) dissolved in 30 ml of tetrahydrofuran was added dropwise thereto at room temperature, and stirred for 1 hour. The reaction mixture was concentrated under a reduced pressure, the resulting residue was combined with looml of ethylacetate, and extracted twice with 50 ml portions of 1N—HCl. The aqueous layer was then washed with 50 ml of diethylether; neutralized with 1N—NaOH to adjust the pH to 7. The resulting precipitates were filtrated, washed with water, and dried, to obtain 10.06 g of the title compound as a white solid(yield: 95%).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl azodicarboxylate(DEAD)
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])[CH:6]=[CH:5][N:4]=1.[SH:16][C:17]1[NH:18][C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH3:9][C:8]1[C:3]([CH2:2][S:16][C:17]2[NH:21][C:20]3[CH:22]=[CH:23][CH:24]=[CH:25][C:19]=3[N:18]=2)=[N:4][CH:5]=[CH:6][C:7]=1[O:10][CH2:11][C:12]([F:15])([F:14])[F:13]

Inputs

Step One
Name
Quantity
6.63 g
Type
reactant
Smiles
OCC1=NC=CC(=C1C)OCC(F)(F)F
Name
Quantity
4.5 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
8.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
diethyl azodicarboxylate(DEAD)
Quantity
5.75 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature, and stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml portions of 1N—HCl
WASH
Type
WASH
Details
The aqueous layer was then washed with 50 ml of diethylether
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C(=NC=CC1OCC(F)(F)F)CSC1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.06 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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